molecular formula C18H12BrClN4O B2842226 1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-82-8

1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

カタログ番号: B2842226
CAS番号: 1326904-82-8
分子量: 415.68
InChIキー: FEECXCJULVUWSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H12BrClN4O and its molecular weight is 415.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₂BrClN₄O
  • Molecular Weight : 415.7 g/mol
  • CAS Number : 1326826-87-2

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. The structural modifications in compounds like this compound enhance their efficacy against various cancer cell lines.

  • Mechanism of Action : The compound has shown inhibitory effects on key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR pathways. Studies have demonstrated that derivatives with bromine and chlorine substituents exhibit enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutic agents like doxorubicin .
  • Case Study : In a study evaluating the synergistic effects of pyrazole derivatives with doxorubicin, compounds similar to this compound were assessed for their cytotoxicity. The results indicated a marked increase in apoptosis and cell death in MDA-MB-231 cells when treated with the combination therapy compared to doxorubicin alone .

Anticonvulsant Activity

The compound is also being investigated for its potential anticonvulsant properties. Preliminary studies suggest that pyrazolo[3,4-d]pyrimidines may modulate neurotransmitter systems involved in seizure activity.

  • Synthesis and Screening : The synthesis of this compound was aimed at evaluating its anticonvulsant activity through pharmacological screening on animal models subjected to penthyltetrazole-induced seizures. Early results indicate promising anticonvulsant effects that warrant further investigation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo derivatives is closely related to their structural features. Key factors influencing their pharmacological efficacy include:

  • Substituent Effects : The presence of halogen atoms (Br and Cl) on the aromatic rings has been correlated with increased biological activity. These substituents enhance lipophilicity and potentially improve binding affinity to biological targets.
  • Ring Structure : The fused heterocyclic framework contributes to the stability and reactivity of these compounds, making them suitable candidates for further drug development.

Comparative Biological Activity Table

Compound NameAntitumor ActivityAnticonvulsant ActivityNotes
This compoundSignificant against MCF-7 & MDA-MB-231Promising results in animal modelsEnhanced efficacy with doxorubicin
Other Pyrazole DerivativesVariable based on structureSome show activityDepends on substituents

科学的研究の応用

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that certain pyrazole derivatives can enhance the cytotoxic effects of established chemotherapeutic agents like doxorubicin in breast cancer models .

Anticonvulsant Properties

The synthesis of this compound has been explored for its potential as an anticonvulsant agent. It was found that derivatives of pyrazolo[3,4-d]pyrimidine could modulate neurotransmitter systems involved in seizure activity, thus presenting a novel approach to epilepsy treatment .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines has also been investigated. Studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence that compounds within this class may possess anti-inflammatory properties. Research has shown that certain pyrazolo derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated synergistic effects with doxorubicin in breast cancer cell lines .
Abdel-Wahab et al. (2012)Anticonvulsant PropertiesIdentified potential anticonvulsant activity through modulation of neurotransmitters .
Recent Studies (2020)Antimicrobial ActivityShowed effectiveness against multiple bacterial strains .

特性

IUPAC Name

1-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECXCJULVUWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。